molecular formula C9H9N3O B1487073 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol CAS No. 870535-62-9

4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol

Cat. No. B1487073
M. Wt: 175.19 g/mol
InChI Key: WQJWXHNCFXFRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol” is a chemical compound that contains a phenol group and a 1,2,4-triazole group. The empirical formula is C8H7N3O and the molecular weight is 161.16 .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol” has been established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .


Chemical Reactions Analysis

The chemical reactions involving “4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol” have been studied in the context of its synthesis . The reactions typically involve the formation of the 1,2,4-triazole ring and the attachment of the phenol group.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol” can be inferred from its molecular structure and the NMR data .

Scientific Research Applications

Anticancer Activity

1,2,4-Triazole derivatives have been extensively studied for their anticancer properties. The presence of the triazole ring can significantly enhance the cytotoxic activity against various cancer cell lines. For instance, novel 1,2,4-triazole derivatives have shown promising results against the Hela cell line, with some compounds exhibiting cytotoxic activity lower than 12 μM . This suggests that 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol could potentially be developed as an anticancer agent, targeting specific cancer cells while minimizing harm to normal cells.

Antimicrobial Properties

The triazole ring is known to possess strong antimicrobial properties. Research indicates that 1,2,4-triazole derivatives can be effective against a range of microbial infections, including antifungal and antibacterial activities . This makes 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol a candidate for the development of new antimicrobial drugs that could help combat resistant strains of bacteria and fungi.

Environmental Monitoring

4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol: has been identified as a marker of 1,1-dimethylhydrazine exposure in plants . This application is crucial for environmental monitoring, especially in areas affected by rocket fuel contamination. The ability to detect this compound in plant tissues can help assess the extent of environmental pollution and the impact of toxic substances on ecosystems.

Analgesic Effects

Compounds containing the 1,2,4-triazole motif have been associated with analgesic activities . This suggests that derivatives like 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol could be explored for their pain-relieving properties, potentially leading to the development of new pain management medications.

Anti-inflammatory Applications

The anti-inflammatory potential of 1,2,4-triazole derivatives is another area of interest. These compounds can be designed to target specific inflammatory pathways, offering a targeted approach to treating various inflammatory disorders . 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol could be modified to enhance its efficacy and selectivity for such applications.

Antidepressant and Antiviral Uses

The versatility of the 1,2,4-triazole ring extends to its use in antidepressant and antiviral drugs . Derivatives of this compound could be tailored to interact with neurological targets or to inhibit viral replication, providing a foundation for new therapies in these fields.

Antitubercular Activity

Tuberculosis remains a major global health challenge, and new antitubercular drugs are in high demand. 1,2,4-Triazole derivatives have shown potential in this area, with activities against Mycobacterium tuberculosis . Research into 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol could contribute to the discovery of novel treatments for tuberculosis.

Drug Design and Development

Finally, the structural flexibility and the ability of 1,2,4-triazole derivatives to form hydrogen bonds make them valuable scaffolds in drug design . 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol can be used as a building block for the synthesis of a wide range of pharmacologically active compounds, aiding in the development of drugs with improved pharmacokinetic and pharmacodynamic properties.

Future Directions

The future directions for research on “4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol” could involve further exploration of its synthesis, properties, and potential applications. For instance, the synthesis of novel 1,2,4-triazole derivatives has been reported as a promising direction for the development of more effective and potent anticancer agents .

properties

IUPAC Name

4-(2-methyl-1,2,4-triazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-12-9(10-6-11-12)7-2-4-8(13)5-3-7/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJWXHNCFXFRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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